1-(1-Tert-butylazetidin-2-yl)methanamine
Overview
Description
“1-(1-Tert-butylazetidin-2-yl)methanamine” is a chemical compound with the CAS Number: 31309-40-7 . It has a molecular weight of 142.24 .
Molecular Structure Analysis
The IUPAC Name for this compound is (1-tert-butyl-2-azetidinyl)methanamine . The InChI Code for this compound is 1S/C8H18N2/c1-8(2,3)10-5-4-7(10)6-9/h7H,4-6,9H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a storage temperature of 4 degrees Celsius . and is in liquid form .Scientific Research Applications
Synthesis and Characterization of Novel Compounds:
- Diana Becerra et al. (2021) reported the synthesis of novel compounds including similar structural elements to 1-(1-Tert-butylazetidin-2-yl)methanamine, highlighting its utility in chemical synthesis (Becerra, Cobo, & Castillo, 2021).
Photocytotoxicity in Red Light for Cellular Imaging:
- A study by Uttara Basu et al. (2014) on Iron(III) complexes involving similar methanamine structures demonstrated their use in photocytotoxicity and cellular imaging, showcasing the potential applications of such compounds in medical research (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Stereoselective Synthesis of Antifungal Drugs:
- Research by Bhavna Gupta et al. (2014) on the stereoselective synthesis of the antifungal drug Terbinafine, using a similar tert-butyl structural element, points to its relevance in pharmaceutical synthesis (Gupta, Babu, Gyanda, Panda, & Jain, 2014).
Development of Antidepressant Drug Candidates:
- A 2019 study by J. Sniecikowska et al. on novel methanamine derivatives as serotonin 5-HT1A receptor-biased agonists indicates the use of similar compounds in developing new antidepressants (Sniecikowska, Głuch-Lutwin, Bucki, Więckowska, Siwek, Jastrzębska-Więsek, Partyka, Wilczyńska, Pytka, Pociecha, Cios, Wyska, Wesołowska, Pawłowski, Varney, Newman-Tancredi, & Kołaczkowski, 2019).
Bone Formation in Medical Treatments:
- J. Pelletier et al. (2009) described the discovery and development of compounds with a similar structural framework for treating bone disorders, illustrating its application in bone health and osteoporosis research (Pelletier, Lundquist, Gilbert, Alon, Bex, Bhat, Bursavich, Coleburn, Felix, Green, Green, Hauze, Kharode, Lam, Lockhead, Magolda, Matteo, Mehlmann, Milligan, Murrills, Pirrello, Selim, Sharp, Unwalla, Vera, Wrobel, Yaworsky, & Bodine, 2009).
Stroke Treatment Advances:
- J. Marco-Contelles (2020) reviewed tetramethylpyrazine nitrones and quinolylnitrones, highlighting a similar compound's role in stroke treatment, showcasing its potential in neurological disorder therapy (Marco-Contelles, 2020).
Safety And Hazards
The safety information for this compound includes the following hazard statements: H226, H314, H335 . The precautionary statements include: P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
(1-tert-butylazetidin-2-yl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)10-5-4-7(10)6-9/h7H,4-6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTNQKRYZXLXLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300291 | |
Record name | 1-(1-tert-butylazetidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Tert-butylazetidin-2-yl)methanamine | |
CAS RN |
31309-40-7 | |
Record name | MLS000766284 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1-tert-butylazetidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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